2,6-Diacetoxytoluene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(3-acetyloxy-2-methylphenyl) acetate |
InChI |
InChI=1S/C11H12O4/c1-7-10(14-8(2)12)5-4-6-11(7)15-9(3)13/h4-6H,1-3H3 |
InChI Key |
LANKYZZPEINFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,6 Diacetoxytoluene and Its Structural Analogues
Targeted Synthesis of 2,6-Diacetoxytoluene from Precursors
The most direct route to this compound involves the esterification of a pre-functionalized toluene (B28343) core, specifically 2,6-dihydroxytoluene, also known as 2-methylresorcinol (B147228). chemicalbook.comprepchem.com This approach hinges on the availability of the precursor, whose synthesis itself represents a key challenge in regioselectivity.
Acetylation Strategies for Phenolic Toluene Derivatives
Acetylation is a fundamental transformation in organic synthesis, often employed to protect hydroxyl groups or to synthesize acetate (B1210297) esters. mdpi.com In the context of this compound, the primary strategy is the diacetylation of the two phenolic hydroxyl groups of 2,6-dihydroxytoluene.
A notable method involves the dienone-phenol rearrangement of 2-methyl-o-quinol acetate. When this precursor is treated with acetic anhydride (B1165640) in the presence of a catalytic amount of concentrated acid or boron trifluoride (BF₃)-etherate, it readily rearranges to yield 85% this compound. dss.go.th This reaction provides a high-yield pathway directly to the desired product.
Furthermore, general acetylation methods can be applied effectively. A straightforward and efficient approach involves reacting the substrate (alcohols, phenols, amines, or thiols) with acetic anhydride without the need for a solvent or catalyst. mdpi.com By heating a mixture of the substrate and acetic anhydride, typically at 60°C, the corresponding acetylated products can be obtained in high yields and short reaction times. mdpi.com This method's simplicity and milder conditions, compared to conventional catalytic systems, make it an attractive option. mdpi.com
| Precursor | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Methyl-o-quinol acetate | Acetic anhydride, cat. conc. acid or BF₃-etherate | This compound | 85% | dss.go.th |
| 2,6-Dihydroxytoluene | Acetic anhydride, 60°C, solvent-free | This compound | High (general method) | mdpi.com |
Regioselective Functionalization Approaches
Regioselective functionalization is crucial for constructing specifically substituted aromatic compounds. The synthesis of this compound is a prime example where the regiochemistry is established by the precursor, 2,6-dihydroxytoluene. chemicalbook.comprepchem.com Therefore, the methods to synthesize 2-methylresorcinol are central to this approach.
Synthesis of Halogenated Toluene Derivatives as Synthetic Intermediates
Halogenated toluenes are exceptionally versatile intermediates in organic synthesis. mdpi.com They serve as precursors for a wide array of functionalized molecules through reactions like cross-coupling, nucleophilic substitution, and the formation of organometallic reagents. google.com
Controlled Electrophilic Aromatic Substitution in Substituted Toluenes
Electrophilic aromatic substitution is a cornerstone of arene chemistry, allowing for the introduction of various functional groups onto an aromatic ring. The regiochemical outcome of these reactions on substituted benzenes is governed by the electronic properties of the substituent already present. makingmolecules.com Substituents are broadly classified as activating or deactivating and as ortho-, para-, or meta-directing. makingmolecules.comlibretexts.org
Alkyl groups, such as the methyl group in toluene, are activating and direct incoming electrophiles to the ortho and para positions. libretexts.org This is due to the electron-donating inductive effect and hyperconjugation of the alkyl group, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction, particularly when the attack occurs at the ortho or para positions. libretexts.orgmsu.edu Conversely, electron-withdrawing groups are deactivating and typically direct incoming electrophiles to the meta position. makingmolecules.com Halogens are a unique case, as they are deactivating due to their inductive effect but are ortho-, para-directing because of their ability to stabilize the arenium ion via resonance. makingmolecules.comlibretexts.org
Precise control of reaction conditions—such as temperature, catalyst, and stoichiometry—is essential to achieve selective substitution and avoid the formation of undesired byproducts. For instance, the bromination of 2,6-difluorotoluene (B1296929) using Br₂ with an iron or AlBr₃ catalyst can be controlled to achieve selective substitution.
| Substituent | Type | Ortho (%) | Meta (%) | Para (%) |
|---|---|---|---|---|
| –CH₃ | Ortho-, Para-directing Activator | 63 | 3 | 34 |
| –Cl | Ortho-, Para-directing Deactivator | 35 | 1 | 64 |
| –NO₂ | Meta-directing Deactivator | 7 | 91 | 2 |
Selective Radical Bromination of the Alkyl Side Chain
In contrast to electrophilic substitution on the aromatic ring, the alkyl side chain of toluene can be selectively functionalized via radical halogenation. cecri.res.inmasterorganicchemistry.com This reaction occurs preferentially at the benzylic position—the carbon atom directly attached to the aromatic ring—because the resulting benzylic radical is significantly stabilized by resonance. masterorganicchemistry.comgla.ac.uk The stability of the benzyl (B1604629) radical makes the benzylic C-H bond weaker than other C-H bonds in the molecule, rendering it more susceptible to hydrogen atom abstraction by a halogen radical. gla.ac.uk
The reagent of choice for selective benzylic bromination is often N-bromosuccinimide (NBS). masterorganicchemistry.comjove.com The reaction is typically carried out in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or under irradiation with heat or light. masterorganicchemistry.comjove.com NBS provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors the radical substitution pathway over electrophilic addition to the aromatic ring. masterorganicchemistry.com This high degree of regioselectivity makes benzylic bromination a powerful tool for introducing functionality onto an alkyl side chain, which can then be used in subsequent synthetic steps. cecri.res.ingla.ac.uk
Interestingly, the electronic nature of substituents on the ring can influence the outcome of bromination with NBS. A study on 3,5-disubstituted toluenes found that when the substituents were electron-donating methoxy (B1213986) groups, bromination occurred on the aromatic ring. researchgate.net However, when the substituents were electron-withdrawing acetoxy groups (as in 3,5-diacetoxytoluene), the reaction with NBS yielded the benzylic bromide, demonstrating a switch in regioselectivity. researchgate.net
Catalytic Approaches in this compound Synthesis and Derivatization
Catalysis is fundamental to enhancing the efficiency, selectivity, and sustainability of chemical synthesis. mdpi.commdpi.com In the synthesis of this compound and its analogues, catalysts play a pivotal role in various transformations, from acylation to the construction of complex molecular frameworks.
As previously mentioned, the rearrangement of 2-methyl-o-quinol acetate to this compound is facilitated by catalytic amounts of a strong acid, such as concentrated sulfuric acid, or a Lewis acid like BF₃-etherate. dss.go.th This highlights a direct catalytic route to the target compound.
More broadly, the acylation of aromatic compounds, a key reaction type, is heavily reliant on catalysis. The classic Friedel-Crafts acylation uses stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃). oup.comiitm.ac.in However, research has focused on developing more sustainable and reusable solid acid catalysts. iitm.ac.inrsc.org These include zeolites, metal-exchanged clays, and supported metal oxides. iitm.ac.iniitm.ac.in For example, a solid superacid catalyst prepared by treating zirconia (ZrO₂) with sulfuric acid has shown high activity for the acylation of toluene with acetic acid. rsc.org Similarly, iron sulfates calcined at high temperatures can effectively catalyze the acetylation of toluene with acetyl halides or acetic anhydride, offering high yields with excellent regioselectivity for the para-isomer. oup.comoup.com
| Catalyst System | Acylating Agent | Key Findings | Reference |
|---|---|---|---|
| FeSO₄ (calcined at 800°C), activated with benzyl chloride | Acetyl Halides | >90% yield of methylacetophenones, 97% para-selectivity. | oup.com |
| SO₄²⁻/ZrO₂ (solid superacid) | Acetic Acid | Catalytically active in a heterogeneous system, allowing direct use of carboxylic acid. | rsc.org |
| Zeolite Y (exchanged with transition metals) | C₂-C₂₂ Alkanoic Acids | Zeolites can advantageously replace conventional Lewis acid catalysts. | iitm.ac.in |
| WOx/ZrO₂ | Acetic Anhydride | Used for liquid-phase acylation of veratrole, demonstrating applicability for activated aromatics. | iitm.ac.in |
These catalytic systems offer advantages such as easier separation, potential for regeneration and reuse, and milder reaction conditions, aligning with the principles of green chemistry. mdpi.com
Metal-Catalyzed Cross-Coupling Reactions for Aromatic Scaffold Construction
Transition metal-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex aromatic scaffolds. eie.grwikipedia.org These reactions, often catalyzed by metals like palladium, rhodium, or copper, involve the joining of two different chemical fragments. wikipedia.orgrsc.org Methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide powerful means to construct substituted toluene backbones, which can then be further functionalized to yield diacetoxy derivatives. eie.gr
For instance, palladium catalysts are widely recognized for their high functional group tolerance and effectiveness in forming C-C bonds. wikipedia.org Rhodium-catalyzed oxidative benzannulation reactions have also been developed for the efficient synthesis of substituted anthracenes and other fused aromatic systems, showcasing the versatility of these catalysts in building complex aromatic cores. frontiersin.org While direct synthesis of this compound via a single cross-coupling step is less common, these methods are invaluable for creating the necessary precursors, such as a 2,6-dihalo- or 2,6-dihydroxy-toluene, which can subsequently be acylated. The choice of catalyst and ligands is crucial for controlling the reaction's efficiency and selectivity. frontiersin.org
| Catalyst System | Reaction Type | Bond Formed | Relevance to Scaffold Construction |
| Palladium (e.g., Pd(PPh₃)₄) | Suzuki-Miyaura Coupling | Carbon-Carbon (Aryl-Aryl) | Construction of the substituted toluene core from boronic acids and aryl halides. |
| Rhodium (e.g., [Rh(cod)Cl]₂) | Oxidative Annulation | Carbon-Carbon | Building complex, polycyclic aromatic scaffolds related to toluene derivatives. frontiersin.org |
| Copper (e.g., CuI) | Sonogashira Coupling | Carbon-Carbon (Aryl-Alkyne) | Introduction of alkynyl groups that can be further transformed. |
| Palladium (e.g., Pd(OAc)₂) | Buchwald-Hartwig Amination | Carbon-Nitrogen | Introduction of nitrogen-based functional groups onto the aromatic ring. |
Organocatalytic Strategies for Acyl Group Introduction
Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, presents a powerful alternative for introducing acyl groups. This approach is particularly valuable for achieving high levels of stereoselectivity in the synthesis of chiral molecules. acs.orgmdpi.com In the context of toluene derivatives, organocatalytic methods can facilitate the direct C-H functionalization, allowing for the introduction of functional groups without pre-activating the substrate. acs.orgacs.org
A key strategy involves the use of chiral organocatalysts, such as those derived from cinchona alkaloids or chiral phosphoric acids, to control the stereochemical outcome of a reaction. mdpi.com For example, visible-light-mediated organocatalysis can generate benzylic radicals from toluene derivatives through a proton-coupled electron transfer mechanism, which can then be trapped by other reagents. acs.org While direct di-acetoxylation of the aromatic ring via organocatalysis is a developing area, these principles are applied to introduce chirality and functionalize the scaffold with high precision. Atropselective strategies using organocatalysts have successfully been used to synthesize axially chiral anilides and phosphamides, demonstrating the power of this approach in controlling complex stereochemistry. mdpi.com
| Organocatalyst Type | Activation Mode | Potential Transformation | Key Advantage |
| Chiral Amines | Iminium Ion Formation | Asymmetric C-H Functionalization | High enantioselectivity for creating chiral centers. acs.org |
| Chiral Phosphoric Acids (CPAs) | Brønsted Acid Catalysis | Enantioselective C-C Couplings | High stereocontrol in reactions involving ketones and toluene derivatives. d-nb.info |
| Binchona Alkaloids | Nucleophilic/Base Catalysis | Atropselective N-Alkylation | Synthesis of axially chiral compounds with high enantiomeric excess. mdpi.com |
Photochemical and Photoredox-Catalyzed Routes to Diacetoxy Aromatic Compounds
Photochemical and photoredox-catalyzed reactions have emerged as mild and powerful methods for organic synthesis, often proceeding at room temperature under visible light irradiation. eurekalert.org These techniques rely on the generation of highly reactive radical intermediates from stable precursors. mdpi.com For the synthesis of diacetoxy aromatic compounds, these routes offer novel pathways for C-H functionalization and the introduction of acetoxy groups.
Photoredox catalysis, frequently employing ruthenium or iridium complexes, can facilitate the oxidation or reduction of organic substrates upon light absorption. nih.gov This process can be used for the C-H functionalization of abundant feedstocks like toluene and its derivatives. acs.orgd-nb.info For example, a visible-light-mediated process can trigger the generation of benzylic radicals from toluenes, which can then react further. acs.org Another approach involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), which can act as oxidants to mediate a variety of transformations, including the introduction of acetoxy groups. mdpi.combohrium.com The combination of photoredox catalysis with these reagents can enable challenging transformations under mild conditions. Recent research has demonstrated the ability of photoredox systems to perform super-reducing reactions on resistant aromatic compounds by combining the energy from two photons, breaking strong chemical bonds efficiently. eurekalert.org
| Methodology | Catalyst/Reagent | Reactive Intermediate | Potential Application |
| Visible-Light Photoredox Catalysis | Ru(bpy)₃(PF₆)₂ or Ir-based catalysts | Aryl or Benzyl Radicals | Direct C-H functionalization of the toluene scaffold. acs.orgnih.gov |
| Photocatalyst-Free Reaction | (Diacetoxyiodo)benzene (PIDA) | Radical Cations | Oxidative C-N or C-O bond formation. mdpi.comresearchgate.net |
| Dual Photoredox/Transition Metal Catalysis | Photocatalyst + Ni/Pd Catalyst | Multiple reactive species | Broader scope for cross-coupling reactions under mild conditions. mdpi.com |
Chemo- and Stereoselective Syntheses of Complex this compound Scaffolds
The synthesis of complex molecules containing the this compound motif demands high levels of chemo- and stereoselectivity. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while stereoselectivity involves controlling the three-dimensional arrangement of atoms. Advanced catalytic systems are key to achieving this control, allowing for the creation of diverse molecular scaffolds from common precursors. nih.gov
Achieving selectivity is a significant challenge, especially when functionalizing a molecule with multiple potential reaction sites, such as the aromatic C(sp²)-H bonds and the benzylic C(sp³)-H bonds in toluene derivatives. Radical-based strategies, often employed in photochemistry, can offer improved regioselectivity by capitalizing on the greater stability of the benzylic radical compared to an aryl radical. d-nb.info Furthermore, the choice of catalyst can enable divergent reaction pathways, leading to skeletally diverse products from the same starting materials. For example, silver catalysis might lead to a tricyclic ketal, whereas copper catalysis could produce a triarylmethane through a C-C bond cleavage, highlighting how catalyst choice dictates the final molecular architecture. nih.gov
In the context of this compound, chemo- and stereoselective methods would allow for:
Selective mono-functionalization of one acetoxy group while leaving the other untouched.
Asymmetric transformation of prochiral substrates to yield enantiomerically enriched products.
Regioselective reactions at either the methyl group or a specific position on the aromatic ring.
A study on the bromination of 3,5-diacetoxy-toluene, a structural isomer, showed that radical conditions with N-bromosuccinimide (NBS) selectively functionalized the benzylic methyl group to form 3,5-diacetoxy-benzyl bromide, demonstrating the inherent reactivity differences that can be exploited for selective synthesis. sioc-journal.cnresearchgate.net Such selective transformations are crucial for building complex natural products and pharmaceutical agents based on the this compound scaffold.
Mechanistic Investigations of Reactions Involving 2,6 Diacetoxytoluene and Its Derivatives
Elucidation of Reaction Pathways and Intermediates.researchgate.netescholarship.orgmonash.edu
The direct observation and characterization of reactive intermediates are often challenging due to their fleeting nature. libretexts.orgrsc.org Experimental techniques such as trapping experiments are powerful tools for providing evidence of their existence. libretexts.orgdalalinstitute.comnih.gov In this approach, a "trapping agent" is added to the reaction mixture to react with the transient intermediate, forming a stable, detectable product. dalalinstitute.comwhiterose.ac.uk
Spectroscopic methods are also invaluable for detecting and characterizing intermediates. libretexts.orgdalalinstitute.com Techniques like Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy can provide structural information about these transient species. uni-regensburg.de For instance, NMR spectroscopy can be used to detect carbocation intermediates in certain reactions. dalalinstitute.com The combination of in situ illumination with NMR and UV/Vis spectroscopy has emerged as a powerful method for the time-resolved detection of both paramagnetic and diamagnetic species in photochemical reactions. uni-regensburg.de Furthermore, advanced mass spectrometry techniques, coupled with microfluidic sampling, allow for the real-time monitoring of the formation of reactive intermediates during enzymatic catalysis. rsc.org
In the context of reactions involving derivatives of 2,6-diacetoxytoluene, such as 2-acetoxytoluene, experiments have been conducted to generate and study benzylic radicals. cdnsciencepub.com For example, the reaction of 2-acetoxytoluene with tert-butoxy (B1229062) radicals was performed to generate the corresponding 2-acetoxybenzyl radical. cdnsciencepub.com The formation of a dimer product in these experiments provided evidence for the formation of the intended radical intermediate. cdnsciencepub.com
Computational chemistry provides powerful tools to complement experimental studies by modeling transition states and mapping out potential energy surfaces. solubilityofthings.commit.edunih.gov A transition state is a high-energy, short-lived configuration of atoms that exists at the peak of the energy barrier between reactants and products. solubilityofthings.commasterorganicchemistry.com Directly observing transition states experimentally is nearly impossible due to their extremely short lifetimes. solubilityofthings.commit.edu
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to calculate the structures and energies of these transition states. mit.edudigitellinc.com This information is crucial for understanding the feasibility and rate of a reaction. mit.edu The potential energy surface (PES) provides a comprehensive map of the energy of a chemical system as a function of its geometry, revealing the pathways that connect reactants, intermediates, and products. solubilityofthings.comresearchgate.net
Recently, machine learning models have been developed to predict transition state structures much more rapidly than traditional quantum chemistry methods. mit.edu These models are trained on large datasets of known reactions and can generate potential transition state structures based on the structures of the reactants and products. mit.edu Computational studies can also provide insights into reaction dynamics, revealing how the momentum of molecules and the shape of the potential energy surface influence the reaction outcome. escholarship.org By combining experimental data, such as kinetic isotope effects, with computational models, a detailed picture of the transition state structure can be constructed. nih.govdigitellinc.com
Radical-Mediated Transformations of this compound Analogues.uou.ac.inmit.edunih.gov
Radical reactions offer unique pathways for the functionalization of organic molecules. numberanalytics.com The study of radical-mediated transformations of analogues of this compound, such as other acetoxy-substituted toluenes, provides insights into the generation and reactivity of radical species. cdnsciencepub.com
Aromatic and benzylic radicals are key intermediates in many chemical transformations. uobabylon.edu.iqnumberanalytics.com Benzylic radicals, formed by the removal of a hydrogen atom from the methyl group of a toluene (B28343) derivative, are particularly stable due to the delocalization of the unpaired electron into the aromatic ring. numberanalytics.comlkouniv.ac.inlibretexts.org This resonance stabilization makes the benzylic C-H bonds weaker and more susceptible to homolytic cleavage. libretexts.org
The generation of these radicals can be achieved under conditions that favor radical formation, such as in the presence of radical initiators and the absence of Lewis acids. uobabylon.edu.iq For example, reacting 2-acetoxytoluene with tert-butoxy radicals leads to the formation of the 2-acetoxybenzyl radical. cdnsciencepub.com Once generated, these radicals can participate in a variety of reactions, including coupling to form dimers, adding to unsaturated bonds, or abstracting atoms from other molecules. cdnsciencepub.comnumberanalytics.com
The reactivity of radicals can be influenced by their electronic properties. nih.gov For instance, nucleophilic radicals tend to react at electron-poor sites, while electrophilic radicals react at electron-rich sites. nih.gov This principle can be used to predict the regioselectivity of radical reactions. nih.gov
A significant challenge in radical chemistry is controlling the regioselectivity and stereoselectivity of reactions. numberanalytics.com Regioselectivity refers to the preferential reaction at one site of a molecule over another. numberanalytics.com Several factors influence regioselectivity, including steric and electronic effects. numberanalytics.com For example, bulky groups can sterically hinder attack at certain positions. numberanalytics.com The electronic properties of both the radical and the substrate also play a crucial role. nih.gov
Strategies to control regioselectivity include the use of directing groups, which can guide the radical to a specific position, and the use of regioselective radical initiators. numberanalytics.com The choice of solvent and pH can also be tuned to influence the outcome of the reaction. nih.gov In radical additions to allenes, the regioselectivity can be highly dependent on the reaction conditions and the substitution pattern of the allene. nih.gov
Stereoselectivity, the control of the three-dimensional arrangement of atoms in the product, is influenced by the structure of the radical precursor, the reaction conditions (temperature, solvent, concentration), and the presence of chiral auxiliaries or catalysts. numberanalytics.com In intramolecular radical cyclization reactions, kinetically controlled processes often favor the formation of five-membered rings. libretexts.org
Electrophilic and Nucleophilic Substitution Mechanisms in Acetoxy-Substituted Aromatic Systems.cdnsciencepub.combyjus.com
The acetoxy group, being an ortho-, para-directing group, influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. However, it is also an activating group that can be susceptible to nucleophilic attack under certain conditions.
Electrophilic Aromatic Substitution (EAS)
EAS is a fundamental reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.commasterorganicchemistry.com The mechanism generally proceeds in two steps:
Attack of the electrophile: The aromatic ring acts as a nucleophile and attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.com This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
The acetoxy group is an activating, ortho-, para-directing group. This means that it increases the rate of reaction compared to benzene (B151609) and directs incoming electrophiles to the positions ortho and para to itself. numberanalytics.com However, steric hindrance can sometimes disfavor substitution at the ortho position. gla.ac.uk
Nucleophilic Aromatic Substitution (SNA_r)
While aromatic rings are generally electron-rich and thus nucleophilic, they can undergo nucleophilic aromatic substitution (SNA_r) if they are substituted with strong electron-withdrawing groups. masterorganicchemistry.comwikipedia.org The SNA_r mechanism also typically involves two steps:
Nucleophilic attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate called a Meisenheimer complex. masterorganicchemistry.comuou.ac.in
Loss of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. uou.ac.in
For an SNA_r reaction to occur, a good leaving group and activating electron-withdrawing groups (typically nitro groups) positioned ortho and/or para to the leaving group are usually required. masterorganicchemistry.comwikipedia.org The acetoxy group itself is not a typical leaving group in SNA_r reactions, but its electronic influence can affect the reactivity of the aromatic ring towards nucleophiles if other suitable leaving groups are present.
Interactive Data Table: Radical Reaction Characteristics
| Radical Type | Generation Method | Key Stability Factor | Common Reactivity Patterns |
| Aromatic Radical | Thermolysis of diacyl peroxides. cdnsciencepub.com | Delocalization of the unpaired electron within the aromatic π-system. | Abstraction of hydrogen atoms, addition to multiple bonds. lkouniv.ac.in |
| Benzylic Radical | Hydrogen abstraction from a benzylic position using radical initiators (e.g., tert-butoxy radicals). cdnsciencepub.comuobabylon.edu.iq | Resonance delocalization of the unpaired electron over the aromatic ring and the benzylic carbon. numberanalytics.comlibretexts.org | Dimerization, addition to unsaturated bonds, atom abstraction. cdnsciencepub.comnumberanalytics.com |
Oxidation-Reduction Chemistry of this compound and Related Compounds
The oxidation and reduction chemistry of acetoxy-substituted aromatic compounds is a field of significant interest, influencing synthetic strategies and the understanding of reaction mechanisms. While specific studies on the comprehensive oxidation-reduction profile of this compound are limited, the behavior of related phenolic and acetoxy aromatic compounds provides substantial insight into its potential reactivity. The acetyl groups in this compound are electron-withdrawing, which influences the electron density of the aromatic ring and its susceptibility to oxidation and reduction.
Oxidation reactions are broadly defined by the loss of electrons, often resulting in an increased number of bonds to oxygen or a decreased number of bonds to hydrogen. masterorganicchemistry.comlumenlearning.com In contrast, reduction involves the gain of electrons. masterorganicchemistry.comlumenlearning.com These processes can be achieved through various chemical reagents or electrochemical methods. nih.govmdpi.com
Electrochemical Oxidation:
Electrochemical methods offer a green and efficient alternative for the oxidation of organic molecules. beilstein-journals.org The electrochemical oxidation of phenolic compounds, which are precursors to acetoxy aromatics, has been studied extensively. For instance, the electrochemical oxidation of polycyclic aromatic phenols using a microfluidic cell can produce polycyclic aromatic quinones. beilstein-journals.org This process involves the formation of a phenoxonium cation, which is then trapped by a nucleophile like methanol (B129727) to form an acetal, later hydrolyzed to the quinone. beilstein-journals.org The oxidation of 2,4,6-trichlorophenol (B30397) on modified glassy carbon electrodes has also been shown to proceed via the oxidation of the hydroxyl group, potentially forming quinones or a polyphenol film. shd-pub.org.rs
The efficiency of electrochemical oxidation depends heavily on the electrode material and reaction conditions. mdpi.com For example, boron-doped diamond (BDD) electrodes are effective for the oxidation of various organic pollutants through direct electron transfer or the generation of powerful oxidizing species like hydroxyl radicals. mdpi.com It is plausible that the electrochemical oxidation of 2,6-dihydroxytoluene (the hydrolyzed precursor of this compound) would proceed similarly, leading to the corresponding benzoquinone derivatives. The subsequent oxidation of this compound itself would likely require higher potentials due to the deactivating effect of the acetate (B1210297) groups.
Chemical Oxidation:
Chemical oxidants are widely used to transform aromatic compounds. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), are mild and environmentally benign oxidants employed in various synthetic transformations, including C-H functionalization and rearrangements. wikipedia.orgmdpi.com While PIDA is an oxidizing agent itself, its chemistry highlights the reactivity of the diacetoxy-iodine moiety. mdpi.com
The oxidation of substituted toluenes can occur at the methyl group (benzylic oxidation) or on the aromatic ring. The electronic properties of the substituents determine the reaction's regioselectivity. A study on the bromination of 3,5-dialkoxytoluenes using N-bromosuccinimide (NBS) provides a compelling case study. sioc-journal.cn When 3,5-dimethoxytoluene (B1218936) was treated with NBS, electrophilic substitution occurred on the aromatic ring to yield a mixture of bromo- and dibromo-products. sioc-journal.cn In contrast, under the same conditions, 3,5-diacetoxytoluene underwent radical bromination at the benzylic position to produce 3,5-diacetoxy-benzyl bromide. sioc-journal.cn This dramatic shift in reactivity is attributed to the differing electronic effects of the methoxy (B1213986) and acetoxy groups. The electron-donating methoxy groups activate the ring towards electrophilic attack, whereas the electron-withdrawing acetoxy groups deactivate the ring, making the benzylic position the more favorable site for radical substitution. sioc-journal.cn This suggests that the oxidation of this compound would likely favor reactions at the methyl group rather than the aromatic ring under similar conditions.
Table 1: Regioselectivity in the Bromination of Substituted Toluenes with NBS
| Substrate | Substituent Effect | Reaction Site | Product(s) | Reference |
|---|---|---|---|---|
| 3,5-Dimethoxytoluene | Electron-donating (activating) | Aromatic Ring | 2-Bromo-3,5-dimethoxytoluene and 2,6-Dibromo-3,5-dimethoxytoluene | sioc-journal.cn |
| 3,5-Diacetoxytoluene | Electron-withdrawing (deactivating) | Benzylic Methyl Group | 3,5-Diacetoxy-benzyl bromide | sioc-journal.cn |
Advanced Structural Elucidation and Analytical Characterization Techniques for 2,6 Diacetoxytoluene
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For 2,6-diacetoxytoluene (C₁₁H₁₂O₄), the theoretical exact mass can be calculated. An HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value, typically within a few parts per million (ppm), thus confirming the elemental composition.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₃O₄⁺ | 209.0808 |
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely involve the loss of the acetyl groups.
Common fragmentation pathways for esters include the loss of a ketene (B1206846) (CH₂=C=O, 42 Da) or an acetoxy radical (•OCOCH₃, 59 Da), followed by the loss of the second acetyl group. The resulting fragments provide conclusive evidence for the presence and connectivity of the acetate (B1210297) moieties. The stability of the resulting carbocations influences the relative abundance of the fragment ions. libretexts.orglibretexts.org
Table 2: Plausible MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor m/z | Fragment m/z | Neutral Loss (Da) | Proposed Fragment Structure |
|---|---|---|---|
| 209.0808 | 167.0703 | 42.0105 | [M+H - CH₂CO]⁺ |
| 209.0808 | 149.0600 | 59.0211 | [M+H - •OCOCH₃]⁺ |
Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (IMS-MS) adds another dimension to structural analysis by separating ions based on their size, shape, and charge. This technique can distinguish between isomers that have identical mass and similar fragmentation patterns. nih.gov For this compound, IMS-MS could differentiate it from its isomers, such as 2,5-diacetoxytoluene (B1587120) or 3,5-diacetoxytoluene, by measuring their distinct collision cross-sections (CCS). The CCS is a measure of the ion's rotationally averaged surface area, providing information about its three-dimensional structure in the gas phase. While specific experimental data for this compound is not available, this technique would be invaluable for isomer differentiation.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Multi-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the methyl protons, and the acetyl protons. Due to the symmetry of the molecule, specific patterns of chemical shifts and coupling constants would be expected. The chemical shifts are influenced by the electron-withdrawing nature of the acetyl groups. msu.edusciepub.com
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbons of the acetyl groups, the aromatic carbons, and the methyl carbon. sciepub.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity & Coupling (J in Hz) |
|---|---|---|---|
| Ar-H | 7.0-7.3 | 120-130 | Triplet, Doublet |
| Ar-CH₃ | ~2.1 | ~16 | Singlet |
| COCH₃ | ~2.3 | ~21 | Singlet |
| Ar-C-O | - | ~148 | - |
| Ar-C-CH₃ | - | ~125 | - |
| Ar-C-H | - | 120-130 | - |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and establishing the complete molecular structure. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, specifically the correlations between the aromatic protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the assignment of the protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would show correlations between the methyl protons and the adjacent aromatic proton, as well as between the acetyl protons and the aromatic ring, providing further confirmation of the substitution pattern.
Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structural Determination
Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of a crystalline solid. google.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule in the solid state. This technique would provide unequivocal proof of the connectivity and conformation of the molecule, including the planarity of the aromatic ring and the orientation of the acetoxy groups. While a crystal structure for this compound is not publicly available in crystallographic databases, this method would provide the most definitive structural information. lookchem.comlookchem.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-Methylresorcinol (B147228) |
| 2,5-Diacetoxytoluene |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a fundamental tool for identifying functional groups and investigating the conformational aspects of this compound. These techniques probe the vibrational modes of a molecule, providing a unique spectral fingerprint. horiba.com
In the case of this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the ester groups would be confirmed by strong C=O stretching vibrations, typically appearing in the region of 1770-1750 cm⁻¹. Additionally, C-O stretching vibrations from the ester linkage would be observable. The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The methyl groups of the acetyl moieties will also show characteristic C-H stretching and bending vibrations.
Conformational studies can also be aided by vibrational spectroscopy. nih.gov Different spatial arrangements of the acetoxy groups relative to the toluene (B28343) ring may result in subtle shifts in the vibrational frequencies. By comparing experimental spectra with theoretical calculations based on different conformers, it is possible to deduce the most stable conformation of this compound in a given state (e.g., solid, solution).
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (Raman) |
| Ester | C=O Stretch | 1770-1750 (Strong) | Variable |
| Ester | C-O Stretch | 1300-1000 (Strong) | Variable |
| Aromatic Ring | C-H Stretch | >3000 (Variable) | Strong |
| Aromatic Ring | C=C Stretch | 1600-1450 (Variable) | Strong |
| Methyl (Acetyl) | C-H Stretch | 2980-2850 (Variable) | Variable |
| Methyl (Toluene) | C-H Stretch | 2980-2850 (Variable) | Variable |
Hyphenated Chromatographic-Spectroscopic Techniques for Mixture Analysis and Purity Profiling
To analyze this compound within complex mixtures and to assess its purity, hyphenated techniques that couple chromatography with spectroscopy are indispensable. nih.gov These methods first separate the components of a mixture and then provide detailed structural information for each separated component.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. etamu.edu In this method, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. researchgate.net As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.
For the analysis of this compound, a suitable GC method would involve injection of the sample (potentially dissolved in a solvent like toluene) into the GC system. jove.comcoresta.org The retention time of this compound would be a key parameter for its identification. The subsequent mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of acetyl groups or other fragments. This technique is highly effective for determining the purity of a this compound sample by detecting and identifying any volatile impurities. chromatographyonline.com
Table 2: Expected GC-MS Data for this compound
| Parameter | Expected Result |
| Retention Time | Dependent on GC column and conditions |
| Molecular Ion (M+) | Present, corresponding to the molecular weight |
| Key Fragment Ions | Peaks corresponding to loss of one or both acetyl groups |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analytes and Isomer Differentiation
For non-volatile analytes or compounds that are thermally unstable, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. eag.com LC separates components in a liquid mobile phase based on their interactions with a stationary phase. The eluent from the LC column is then introduced into the mass spectrometer for analysis. taylorfrancis.com
LC-MS is particularly valuable for the analysis of this compound, especially if it is present in a mixture with other non-volatile compounds or isomers. nih.gov Different isomers of diacetoxytoluene, for instance, may be separable by LC due to slight differences in their polarity and interaction with the column packing. chromatographyonline.com Once separated, the mass spectrometer provides the molecular weight and fragmentation data to confirm the identity of each isomer. mdpi.com Tandem mass spectrometry (LC-MS/MS) can provide even greater structural detail by selecting a specific ion and fragmenting it further, which is highly useful for distinguishing between closely related isomers. exlibrisgroup.comnsf.gov
Emerging Analytical Techniques in Structural Elucidation (e.g., Micro-Electron Diffraction (microED))
A significant emerging technique in the field of structural elucidation is micro-electron diffraction (microED). acs.orgnih.gov This cryo-electron microscopy (cryoEM) method has proven to be a powerful tool for determining the atomic resolution structures of small organic molecules from nanocrystals. acs.orgcreative-biostructure.comshuimubio.com
Traditionally, single-crystal X-ray diffraction has been the definitive method for unambiguous structure determination, but it requires relatively large, high-quality crystals, which can be difficult to grow. universityofcalifornia.edu MicroED overcomes this limitation by being able to analyze nanocrystals, often found in what appears to be a simple powder. acs.orgnih.gov This technique can provide atomic resolution (<1 Å) crystal structures in a very short amount of time. nih.govuniversityofcalifornia.edu
For a compound like this compound, microED could be used to obtain a precise three-dimensional structure from a microcrystalline powder sample. osti.govpnnl.govresearchgate.net This would definitively establish the connectivity of the atoms and the conformation of the molecule in the solid state. The ability of microED to work with extremely small sample quantities and its rapid data acquisition make it a highly valuable tool for the structural analysis of novel or difficult-to-crystallize compounds. aip.org Furthermore, automated microED approaches are being developed that can even analyze complex mixtures and identify the structures of individual components. chemrxiv.org
Table 3: Comparison of Structural Elucidation Techniques
| Technique | Sample Requirement | Information Obtained | Advantages for this compound |
| FT-IR/Raman | Solid, liquid, or gas | Functional groups, molecular fingerprint | Rapid, non-destructive, provides key functional group information |
| GC-MS | Volatile/semi-volatile | Separation of volatile components, molecular weight, fragmentation pattern | Purity assessment, identification of volatile impurities |
| LC-MS | Soluble | Separation of components, molecular weight, fragmentation pattern | Isomer separation, analysis of non-volatile mixtures |
| microED | Nanocrystalline powder | Atomic resolution 3D structure | Unambiguous structure determination from small sample amounts |
Theoretical and Computational Chemistry Applied to 2,6 Diacetoxytoluene
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations offer profound insights into the intrinsic properties of molecules, such as 2,6-diacetoxytoluene, by solving the electronic Schrödinger equation. wikipedia.org These methods, falling under the umbrella of computational chemistry, provide a theoretical framework to understand and predict molecular behavior at the atomic level.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. wikipedia.orgaimspress.com It has become a popular and versatile tool in computational chemistry due to its balance of accuracy and computational cost. wikipedia.org DFT calculations are employed to determine the optimized geometry of this compound, which corresponds to the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. ubc.ca
Once the optimized geometry is obtained, a range of electronic properties can be calculated. DFT can predict properties such as the distribution of electron density, which is crucial for understanding the molecule's reactivity. wikipedia.orgehu.eus While DFT is a powerful tool, the choice of the functional and basis set is critical for obtaining accurate results, and different functionals may be more suitable for specific types of calculations. ubc.castackexchange.com
Table 1: Representative Calculated Geometric Parameters for Toluene (B28343) Derivatives (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (aromatic) | 1.39 - 1.41 | ||
| C-C (methyl) | 1.51 | ||
| C-O | 1.36 | ||
| C=O | 1.21 | ||
| C-C-C (aromatic) | 118 - 122 | ||
| C-O-C | 117 | ||
| O-C-C-O (ester) | ~0 or ~180 |
Note: This table provides illustrative ranges for similar functional groups. Actual calculated values for this compound would require specific DFT calculations.
Analysis of Molecular Orbitals (HOMO/LUMO), Electrostatic Potential (MEP), and Dipole Moments
The electronic properties of this compound can be further elucidated through the analysis of its molecular orbitals, electrostatic potential, and dipole moment.
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.comijarset.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. aimspress.comsemanticscholar.org For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring, while the LUMO may be associated with the carbonyl groups of the acetate (B1210297) substituents.
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. uni-muenchen.dewuxiapptec.com It is calculated by determining the electrostatic potential at various points on the electron density surface. uni-muenchen.deias.ac.in Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. sapub.orgresearchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl groups, making them potential sites for interaction with electrophiles.
Table 2: Calculated Electronic Properties of a Substituted Aromatic Compound (Illustrative Example)
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Note: These are example values for a substituted aromatic molecule and would need to be specifically calculated for this compound.
Computational Studies of Reaction Mechanisms and Kinetics
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. uio.norsc.org
In Silico Transition State Characterization and Reaction Pathway Mapping
In silico (computational) methods can be used to map the entire reaction pathway for processes involving this compound. This involves identifying and characterizing the structures of reactants, products, and, most importantly, the transition states. ufl.edue3s-conferences.org A transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. nih.govmarquette.edu
Computational techniques, such as those based on DFT, can be used to locate the geometry of the transition state and calculate its energy. nih.gov By mapping the potential energy surface, chemists can understand the step-by-step mechanism of a reaction, including the formation and breaking of bonds. rsc.org For example, in the hydrolysis of this compound, computational methods could be used to characterize the transition state for the nucleophilic attack of water on the carbonyl carbon of the ester group.
Prediction of Kinetic and Thermodynamic Parameters for Reactions
Beyond mapping the reaction pathway, computational chemistry can also be used to predict the kinetic and thermodynamic parameters of a reaction. mdpi.comlidsen.com
Kinetic Parameters: The energy of the transition state relative to the reactants determines the activation energy (Ea) of the reaction. nd.edu A higher activation energy corresponds to a slower reaction rate. Using transition state theory, it is possible to calculate the pre-exponential factor (A) and, consequently, the rate constant (k) for the reaction at a given temperature. lidsen.comnasa.gov These calculated kinetic parameters can then be compared with experimental data to validate the proposed reaction mechanism. mdpi.com
Table 3: Hypothetical Calculated Thermodynamic and Kinetic Data for a Reaction of this compound
| Parameter | Calculated Value |
| Enthalpy of Reaction (ΔH) | -25 kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -28 kcal/mol |
| Activation Energy (Ea) | 15 kcal/mol |
Note: This table presents hypothetical data to illustrate the types of parameters that can be obtained from computational studies.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their interactions over time. nih.govbnl.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes, molecular flexibility, and intermolecular forces. bnl.gov This technique has evolved into a mature tool for understanding macromolecular structure-to-function relationships, with simulation times approaching biological relevance. nih.gov
For a molecule like this compound, MD simulations can elucidate its conformational landscape. The flexibility of the two acetoxy groups attached to the toluene ring allows for a variety of spatial arrangements. These simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. The analysis of these simulations often involves tracking parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions to quantify stability and flexibility. nih.govdovepress.com
The study of intermolecular interactions is another key application of MD simulations. dovepress.com By simulating this compound in the presence of other molecules or within a solvent, researchers can investigate the nature and strength of interactions such as hydrogen bonds and van der Waals forces. dovepress.comresearchgate.net These interactions are crucial in determining the molecule's behavior in different chemical environments. The analysis of trajectories from these simulations can reveal the formation and breaking of these bonds over time. researchgate.net
Advanced simulation techniques, such as enhanced sampling methods, can be employed to more efficiently explore the conformational space and overcome high energy barriers, providing a more complete picture of the molecule's dynamic behavior. nih.govfrontiersin.org The data gathered from these simulations, including interaction energies and radial distribution functions, are invaluable for understanding the structural and functional properties of this compound at a molecular level. dovepress.comnih.gov
Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Relevance to this compound |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or molecule structures. | Indicates the stability of the conformational state of this compound over the simulation time. nih.gov |
| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each particle from its average position over the course of a simulation. | Highlights the flexibility of different parts of the this compound molecule, such as the acetoxy groups. nih.gov |
| Radius of Gyration (Rg) | Represents the root mean square distance of the object's parts from its center of gravity. | Provides insight into the compactness of the this compound structure. nih.gov |
| Solvent Accessible Surface Area (SASA) | The surface area of a biomolecule that is accessible to a solvent. | Characterizes the interaction of this compound with its surrounding solvent environment. nih.gov |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds. | Crucial for understanding specific intermolecular interactions of this compound with other molecules. researchgate.net |
Machine Learning and Artificial Intelligence for Reaction Prediction and Mechanistic Interpretation in Aromatic Systems
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of organic chemistry, particularly in predicting reaction outcomes and elucidating reaction mechanisms for aromatic systems. rsc.orgnih.gov These computational approaches can analyze vast datasets of chemical reactions to identify patterns and build predictive models that outperform traditional methods in speed and, in some cases, accuracy. rsc.orgacs.org
For aromatic systems like this compound, ML models can be trained to predict the regioselectivity of reactions such as electrophilic aromatic substitution. rsc.orgresearchgate.net For instance, the RegioML model uses computed atomic charges combined with a gradient boosting machine to predict reaction sites with high accuracy. rsc.org Such models can take a molecule's structure as input, often in SMILES format, and use quantum mechanics descriptors to identify the most probable reactive sites. researchgate.net This capability is especially valuable in late-stage functionalization during drug development, where selective C-H bond activation is a significant challenge. researchgate.net
Table 2: Comparison of Machine Learning Approaches for Reaction Prediction
| Approach | Description | Strengths | Limitations |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates structural or property descriptors with chemical activity. researchgate.net | Well-established, can be computationally inexpensive. | Often limited to specific chemical classes, may lack mechanistic insight. |
| Deep Learning (e.g., Neural Networks) | Uses multi-layered neural networks to learn complex patterns from large datasets. nih.gov | High predictive accuracy, can handle diverse reactions. nih.gov | Requires large amounts of data, can be a "black box" lacking interpretability. neurips.cc |
| Hybrid DFT/ML Models | Combines quantum mechanical calculations (DFT) with machine learning to refine predictions. chemrxiv.orgrsc.org | High accuracy for properties like activation energies, provides mechanistic context. chemrxiv.orgrsc.org | Computationally more intensive than pure ML models. |
| Mechanistic Pathway Predictors (e.g., RMechRP) | Focuses on predicting elementary reaction steps and electron-pushing mechanisms. neurips.cc | High chemical interpretability, provides detailed mechanistic pathways. neurips.cc | Often trained on more specific datasets, may have lower generalizability to all reaction types. neurips.cc |
Rational Design and Virtual Screening of Novel this compound Analogues based on Predicted Properties
Rational design and virtual screening are powerful computational strategies employed in the early stages of drug discovery and materials science to identify promising new molecules. nih.govnih.gov These methods leverage our understanding of molecular interactions and predicted properties to efficiently search through vast chemical libraries, significantly reducing the time and cost associated with experimental screening. nih.govmuni.cz
For a parent compound like this compound, the process begins with defining a therapeutic target or a desired set of properties. Rational design involves modifying the structure of this compound to create novel analogues with potentially enhanced activity or improved properties. nih.govnih.gov This can involve a hybrid strategy, incorporating known pharmacophores—the essential three-dimensional arrangement of atoms or functional groups responsible for a biological activity—into the this compound scaffold. nih.gov
Virtual screening then takes these designed analogues, or entire libraries of existing compounds, and computationally assesses their potential. mdpi.commdpi.com There are two main approaches:
Ligand-based virtual screening: This method is used when the structure of the biological target is unknown but a set of active molecules has been identified. muni.cz It relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. Pharmacophore models can be generated from known active compounds and used to search for new molecules that match the required features, such as hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings. mdpi.comugm.ac.id
Structure-based virtual screening: When the three-dimensional structure of the target protein or receptor is known (from X-ray crystallography or NMR, for example), molecular docking can be employed. muni.czmdpi.com This technique predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov Docking algorithms score the binding affinity, allowing for the ranking of compounds and the selection of the most promising candidates for further investigation. mdpi.com
The hits identified from virtual screening are often subjected to further computational analysis, such as molecular dynamics simulations, to assess the stability of the predicted interactions before being prioritized for chemical synthesis and experimental testing. nih.govmdpi.com
Table 3: Virtual Screening Workflow for this compound Analogues
| Step | Method | Description | Desired Outcome |
| 1. Library Preparation | Chemical Database Mining & Analogue Design | Collection of existing compounds and rational design of novel this compound analogues. mdpi.com | A diverse library of candidate molecules in a computationally readable format (e.g., MOL2, PDBQT). nih.gov |
| 2. Initial Screening | Pharmacophore Modeling or Molecular Docking | Rapidly filtering the library based on 3D chemical feature similarity or predicted binding affinity to a target. mdpi.comugm.ac.id | A reduced set of "hit" compounds that show potential for the desired activity. |
| 3. Filtering & Refinement | ADMET Prediction & Advanced Docking | Assessing drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) and performing more rigorous docking calculations. nih.govmdpi.com | A shortlist of lead candidates with favorable predicted biological and pharmacokinetic profiles. |
| 4. Stability Analysis | Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-target complex to confirm the stability of the interaction over time. nih.govmdpi.com | Confirmation of stable binding modes and key intermolecular interactions for the most promising leads. |
| 5. Synthesis & Experimental Validation | Chemical Synthesis & In Vitro/In Vivo Assays | Synthesizing the top-ranked compounds and testing their actual biological activity. nih.govmdpi.com | Experimental confirmation of the computationally predicted activity. |
Applications in Advanced Polymer Science and Materials Chemistry Utilizing 2,6 Diacetoxytoluene Analogues
Design and Synthesis of Monomers Based on 2,6-Substituted Aromatic Scaffolds
The creation of novel polymers begins with the rational design and synthesis of monomeric building blocks. For 2,6-substituted aromatic scaffolds, the synthetic strategy focuses on introducing polymerizable functionalities while leveraging the inherent rigidity and stability of the central aromatic ring. The nature and position of these functional groups dictate the type of polymerization that can be employed and the final properties of the polymer.
Acetoxy and related acetoacetate (B1235776) functional groups are valuable in monomer synthesis for several reasons. They can serve as protected hydroxyl groups, which can be deprotected post-polymerization to introduce polarity and sites for further functionalization. Alternatively, the carbonyl group in acetoacetate moieties can participate in crosslinking reactions, enhancing the durability of the final material. google.com
The synthesis of such monomers often involves standard esterification reactions. For instance, a precursor like 2,6-dihydroxytoluene could be reacted with acetyl chloride or acetic anhydride (B1165640) to yield 2,6-diacetoxytoluene. To make this molecule a polymerizable monomer, other reactive groups must be present on the aromatic scaffold. For example, vinyl or allyl groups could be introduced to the methyl position or the aromatic ring itself to prepare the scaffold for free radical or metathesis polymerization. Acetoacetate-functional monomers such as acetoacetoxyethyl methacrylate (B99206) (AAEM) are used to create self-crosslinking emulsion copolymers, which can be cured through "oxidative curing" mechanisms or by adding linking agents like diamines. google.com
Functional aromatic bis-monomers, which contain two polymerizable groups, are essential for producing linear high-performance polymers via step-growth polymerization. A common strategy involves using a central 2,6-disubstituted aromatic core and attaching reactive groups at other positions. For example, aromatic dicarboxylic acids can be condensed with various diols to form polyesters. nih.gov An analogous approach could involve synthesizing a derivative of this compound that also contains two carboxylic acid groups, making it a tetra-functional monomer suitable for creating cross-linked networks.
The synthesis of these bis-monomers can be complex, often requiring multiple steps and careful purification. For example, the synthesis of certain bisphenol derivatives involves a Friedel-Crafts acylation reaction followed by a condensation reaction to yield the final monomer. mdpi.com Similarly, creating bridged aromatic macrocycles, or cyclophanes, involves the intermolecular cyclocondensation of aromatic dicarboxylic acids with α,ω-dienediols. nih.gov These synthetic principles can be applied to 2,6-substituted toluene (B28343) scaffolds to create a diverse library of monomers for various polymerization techniques.
Polymerization Mechanisms and Kinetics for this compound-Derived Monomers
The choice of polymerization mechanism is dictated by the functional groups present on the monomer. Monomers derived from this compound analogues can be designed to undergo various types of polymerization, including condensation, free-radical, and metathesis reactions, each yielding polymers with distinct structures and properties.
Condensation polymerization is a step-growth process where monomers react to form larger structural units while releasing smaller molecules such as water or methanol (B129727). This method is widely used to synthesize high-performance polymers like polyesters, polyamides, and poly(phenylene oxide). A classic example relevant to 2,6-substituted scaffolds is the oxidative coupling polymerization of 2,6-dimethylphenol (B121312) to produce poly(2,6-dimethyl-1,4-phenylene oxide) (PPO). mdpi.comresearchgate.net This reaction is typically catalyzed by a copper-amine complex in the presence of oxygen. mdpi.com
A monomer based on a this compound scaffold, if functionalized with appropriate groups like hydroxyls or amines, could undergo similar condensation reactions. For instance, a diol derivative could be reacted with a diacid to form a polyester (B1180765). The kinetics of such reactions are critical for achieving high molecular weights, which requires high monomer purity and near-stoichiometric balance of the reacting functional groups. mdpi.com
Table 1: Comparison of Polymerization Mechanisms for Aromatic Monomers
| Polymerization Type | Monomer Functional Groups | Key Characteristics | Typical Catalysts/Initiators |
| Condensation Polymerization | Diols, Diacids, Diamines, Dihalides | Step-growth mechanism; small molecule byproduct; requires high conversion for high MW. mdpi.com | Copper-amine complexes (for oxidative coupling), acid/base catalysts. mdpi.com |
| Free Radical Copolymerization | Vinyl, Acrylate, Methacrylate, Styrenic | Chain-growth mechanism; sensitive to inhibitors; allows for copolymerization to tune properties. mdpi.com | AIBN, Benzoyl Peroxide. mdpi.com |
| ADMET Polymerization | α,ω-Dienes (non-conjugated) | Step-growth metathesis; produces volatile ethylene (B1197577) byproduct; tolerant to many functional groups. researchgate.netmdpi.com | Grubbs-type Ruthenium catalysts, Schrock-type Molybdenum catalysts. mdpi.combohrium.com |
Free radical polymerization is a chain-growth process initiated by a free radical species. It is a versatile method for polymerizing monomers containing double bonds, such as styrenes, acrylates, and methacrylates. mdpi.com An analogue of this compound bearing a vinyl group (e.g., 2,6-diacetoxystyrene) could be homopolymerized or, more commonly, copolymerized with other vinyl monomers.
Copolymerization is a powerful tool for tailoring polymer properties. For example, copolymerizing an aromatic monomer like dibenzofulvene with methacrylates can improve the solubility of the resulting polymer compared to the homopolymer. mdpi.com The reactivity ratios of the comonomers determine the final composition and sequence distribution in the polymer chain. In many systems involving bulky aromatic monomers, the arrangement of monomers in the copolymer chains is random. researchgate.net The incorporation of the rigid aromatic unit from a this compound derivative would be expected to increase the glass transition temperature (Tg) and thermal stability of the resulting copolymer.
Acyclic Diene Metathesis (ADMET) is a step-growth polycondensation that utilizes olefin metathesis to form carbon-carbon double bonds. researchgate.net This method is particularly useful for polymerizing non-conjugated α,ω-dienes, with the liberation of a small volatile olefin, typically ethylene, driving the reaction toward high molecular weight polymer formation. mdpi.com ADMET is known for its exceptional tolerance to a wide variety of functional groups, including esters, ethers, and amides, making it a powerful tool for creating precisely defined polymer architectures. researchgate.net
A monomer derived from this compound could be designed for ADMET polymerization by introducing two terminal, non-conjugated diene chains to the aromatic scaffold. The polymerization, typically catalyzed by ruthenium-carbene catalysts (e.g., Grubbs catalysts), would proceed under mild conditions. mdpi.combohrium.com This approach allows for the synthesis of linear polymers where the this compound unit is placed at regular intervals along the polymer backbone, offering precise control over the material's structure and properties. researchgate.net The resulting unsaturated polymers could be subsequently hydrogenated to yield saturated, stable materials. mdpi.com
Development of Functional Polymers and Materials with Tailored Properties from this compound Precursors
The strategic functionalization of aromatic compounds is a cornerstone of modern materials science, enabling the development of polymers with precisely controlled properties. This compound, and its hydrolyzed analogue 2,6-dihydroxytoluene, represent versatile precursors for a variety of advanced polymeric materials. The ortho and para positioning of the hydroxyl or acetoxy groups on the toluene ring influences the geometry and reactivity of the monomer, which in turn dictates the architecture and performance of the resulting polymer. This section explores the application of these precursors in the synthesis of microporous polymers for gas sorption, molecularly imprinted polymers for selective binding, and dynamic self-healing polymer networks.
Synthesis of Microporous Polymers and Investigation of Gas Sorption Characteristics
Microporous organic polymers (MOPs) are a class of materials characterized by a high free volume and large surface area, making them excellent candidates for gas storage and separation applications. The synthesis of MOPs often involves the use of rigid, contorted monomers that cannot pack efficiently in the solid state, thus creating intrinsic microporosity.
While direct polymerization of this compound into microporous polymers is not extensively documented, its derivatives, particularly those derived from 2,6-diaminotoluene, have been utilized in the synthesis of polymers with notable gas transport properties. For instance, polyimides derived from 2,6-toluene diisocyanate, which is synthesized from 2,6-diaminotoluene, have been investigated for membrane-based gas separation. The kinked geometry of the 2,6-substituted toluene unit disrupts chain packing, leading to an increase in fractional free volume and enhanced gas permeability.
The general strategy for creating microporous polymers from precursors like 2,6-dihydroxytoluene would involve polycondensation reactions with complementary multifunctional monomers. For example, the reaction of 2,6-dihydroxytoluene with a rigid, planar comonomer like decafluorobiphenyl (B1670000) via a nucleophilic aromatic substitution reaction could yield a polymer with a contorted backbone, leading to intrinsic microporosity.
The gas sorption characteristics of such polymers are typically evaluated by measuring their uptake of gases like hydrogen, methane, and carbon dioxide at various pressures and temperatures. The performance of these materials is dictated by factors such as surface area, pore size distribution, and the chemical nature of the polymer surface. The presence of polar hydroxyl groups (in polymers derived from 2,6-dihydroxytoluene) can enhance the affinity for polarizable gases like carbon dioxide, which is advantageous for carbon capture applications.
Table 1: Gas Permeability in a Polyimide Membrane Derived from 2,4-Toluene Diisocyanate-based Macroinitiators at 20 °C nih.gov
| Gas | Permeability (Barrer) | Diffusion Coefficient (cm²/s x 10⁸) | Solubility Coefficient (cm³(STP)/cm³·atm x 10²) |
|---|---|---|---|
| He | 14.6 | 158 | 9.2 |
| H₂ | 22.1 | 152 | 14.5 |
| N₂ | 0.58 | 0.82 | 71.1 |
| CH₄ | 0.65 | 0.54 | 120.4 |
| CO₂ | 4.2 | 1.1 | 381.8 |
| NH₃ | 1110 | 18.5 | 6000 |
| H₂S | 1390 | 16.2 | 8580 |
Creation of Molecularly Imprinted Polymers (MIPs) for Selective Binding
Molecularly imprinted polymers (MIPs) are synthetic receptors with recognition sites that are complementary in shape, size, and functionality to a template molecule. This is achieved by polymerizing functional and cross-linking monomers in the presence of the template molecule. Subsequent removal of the template leaves behind cavities that can selectively rebind the target molecule.
Toluene and its derivatives have been successfully used as templates in the synthesis of MIPs, demonstrating the feasibility of creating recognition sites for this class of aromatic compounds. For instance, a toluene-imprinted polymer has been prepared using a precipitation polymerization technique with 4-vinyl pyridine (B92270) as the functional monomer and toluene serving as both the template and the porogen. researchgate.net The resulting MIP exhibited high retention selectivity for toluene vapor compared to structurally similar molecules like benzene (B151609) and p-xylene. researchgate.net
The synthesis of MIPs using this compound or 2,6-dihydroxytoluene as a template would follow a similar principle. The choice of functional monomer is crucial and would be guided by the nature of the interactions with the template. For 2,6-dihydroxytoluene, monomers capable of forming hydrogen bonds, such as methacrylic acid or 4-vinyl pyridine, would be suitable. For this compound, monomers that can engage in dipole-dipole or hydrophobic interactions would be more appropriate.
The performance of these MIPs in selective binding can be quantified by parameters such as the imprinting factor and the selectivity factor. The imprinting factor is the ratio of the binding capacity of the MIP to that of a non-imprinted polymer (NIP) synthesized under identical conditions but without the template. The selectivity factor compares the binding of the template molecule to that of other competing molecules.
Table 2: Selectivity of a Toluene-Imprinted Polymer researchgate.net
| Analyte | Retention Factor (k) | Imprinting Factor (α) | Selectivity Factor (β) |
|---|---|---|---|
| Toluene | 68.42 | 7.049 | - |
| Benzene | 14.19 | - | 4.821 |
| p-Xylene | 12.74 | - | 5.370 |
Exploration of Self-Healing Polymers and Dynamic Polymer Networks
Self-healing polymers are a class of smart materials that can repair damage autonomically or with an external stimulus. One approach to achieving self-healing is through the incorporation of dynamic covalent bonds into the polymer network. These bonds can break and reform under specific conditions, such as heat or light, allowing the polymer to flow and mend cracks.
The diol functionality of 2,6-dihydroxytoluene makes it a suitable building block for dynamic polymer networks. It can be incorporated into polyesters, polyurethanes, or polycarbonates where the linkages themselves can be dynamic, or it can be functionalized with moieties that can participate in reversible reactions.
For example, 2,6-dihydroxytoluene can be reacted with diisocyanates to form polyurethanes. The urethane (B1682113) linkages can be designed to be reversible, or the polymer backbone can be further functionalized with groups that undergo dynamic covalent exchange reactions. Another approach is to use the diol to create polyesters through reaction with dicarboxylic acids. Transesterification reactions within the polyester network can facilitate material flow and self-healing at elevated temperatures.
A well-studied dynamic covalent reaction is the Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile. While 2,6-dihydroxytoluene itself does not directly participate in this reaction, it can be functionalized with furan (B31954) (diene) or maleimide (B117702) (dienophile) groups. The resulting monomers can then be polymerized to create a cross-linked network where the cross-links are thermally reversible Diels-Alder adducts. Upon heating, the cross-links break via a retro-Diels-Alder reaction, allowing the material to flow and heal. Upon cooling, the cross-links reform, restoring the mechanical integrity of the polymer.
The efficiency of self-healing is typically assessed by measuring the recovery of mechanical properties, such as tensile strength or fracture toughness, after a damage and healing cycle.
Electronic Properties and Charge Transport in 2,6-Substituted Aromatic Polymers
The electronic properties of conjugated polymers are highly dependent on their molecular structure, particularly the nature of the repeating units and their connectivity. The introduction of substituents on the aromatic rings of the polymer backbone can significantly influence the electronic structure, morphology, and ultimately, the charge transport characteristics of the material.
Polymers incorporating 2,6-substituted toluene or analogous 2,6-substituted aromatic units can exhibit interesting electronic properties due to the steric and electronic effects of the substituents. For instance, the oxidative coupling polymerization of 2,6-dimethylphenol, a close structural analogue of 2,6-dihydroxytoluene, yields poly(2,6-dimethyl-1,4-phenylene oxide) (PPO). PPO is a high-performance thermoplastic known for its excellent dielectric properties, including a low dielectric constant and low dissipation factor, which are desirable for applications in high-frequency electronics. researchgate.net
In the context of semiconducting polymers, the 2,6-substitution pattern can influence the planarity of the polymer backbone. Bulky substituents at the 2 and 6 positions can induce torsion between adjacent aromatic rings, which can disrupt π-conjugation and increase the bandgap of the polymer. However, this can also lead to more amorphous morphologies, which can be beneficial for solution processability.
The charge transport in such polymers can occur via intra-chain (along the polymer backbone) and inter-chain (between adjacent polymer chains) pathways. While backbone planarity is generally desired for efficient intra-chain transport, inter-chain transport is highly dependent on the packing of the polymer chains in the solid state. The non-planar structure induced by 2,6-substitution can, in some cases, lead to favorable π-π stacking interactions between chains, creating pathways for inter-chain charge hopping.
Theoretical studies on anthracene (B1667546) derivatives with aryl substituents at the 2,6-position have shown that such substitution can improve the air oxidation stability and lead to more isotropic 2D charge transport properties. researchgate.net This suggests that 2,6-substitution can be a viable strategy for designing organic semiconductors with enhanced stability and performance.
The electronic properties of these polymers are typically characterized by techniques such as UV-Vis spectroscopy to determine the optical bandgap, and cyclic voltammetry to determine the HOMO and LUMO energy levels. The charge carrier mobility is often measured in a field-effect transistor (FET) configuration.
Table 3: Dielectric Properties of a Copolymer of 2,6-Dimethylphenol and 2-Allyl-6-methylphenol researchgate.net
| Property | Value | Frequency |
|---|---|---|
| Dielectric Constant (ε') | 2.4 | 10 GHz |
| Dielectric Loss Tangent (tan δ) | 0.002 | 10 GHz |
Bioremediation and Environmental Chemical Aspects of Aromatic Acetoxy Compounds
Microbial Degradation Pathways of Structurally Related Aromatic Contaminants
The microbial degradation of aromatic compounds is a critical process in the natural cycling of carbon and the detoxification of contaminated environments. microbiologyresearch.org Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy. researchgate.net The degradation of complex aromatic molecules typically proceeds through peripheral pathways that convert them into a few key central intermediates, such as catechol, protocatechuate, and benzoate. frontiersin.org These intermediates then enter central metabolic pathways where the aromatic ring is cleaved, leading to complete mineralization into carbon dioxide and water. microbiologyresearch.orgfrontiersin.org
The presence or absence of oxygen is a determining factor in the microbial degradation pathways of aromatic compounds.
Aerobic Transformation:
Under aerobic conditions, the initial attack on the aromatic ring is typically catalyzed by oxygenase enzymes, which incorporate molecular oxygen into the substrate. scispace.comenviro.wiki This hydroxylation step destabilizes the aromatic ring, making it susceptible to subsequent cleavage. microbiologyresearch.orgscispace.com For toluene (B28343), a structural analog of 2,6-diacetoxytoluene, several aerobic degradation pathways have been identified, often initiated by monooxygenases or dioxygenases. nih.gov Monooxygenases introduce a single oxygen atom, leading to the formation of cresols, while dioxygenases incorporate both atoms of an oxygen molecule to form a cis-dihydrodiol. researchgate.netmdpi.com These hydroxylated intermediates are then converted to catechols, which are key substrates for ring-cleavage enzymes. researchgate.netenviro.wiki The aromatic ring is then opened through either ortho- or meta-cleavage pathways, yielding aliphatic acids that can enter the Krebs cycle. microbiologyresearch.orgmdpi.com
Anaerobic Transformation:
In the absence of oxygen, microorganisms employ different strategies to overcome the stability of the aromatic ring. wur.nl Anaerobic degradation is often slower than aerobic degradation but is crucial in anoxic environments like sediments and groundwater. enviro.wikiniscpr.res.in For toluene, the most well-characterized anaerobic pathway begins with the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by the enzyme benzylsuccinate synthase. enviro.wikinih.gov This initial activation is followed by a series of reactions resembling β-oxidation, ultimately leading to the formation of benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. nih.govwur.nl The benzoyl-CoA is then dearomatized before the ring is cleaved hydrolytically. nih.gov Alternative electron acceptors such as nitrate (B79036), sulfate, or iron(III) are required for anaerobic respiration. wur.nlniscpr.res.in Some bacteria, like Dechloromonas strain RCB, can degrade toluene and other aromatic hydrocarbons using nitrate as the electron acceptor. nih.gov
A wide variety of microorganisms, including bacteria and fungi, are capable of degrading aromatic compounds. microbiologyresearch.orgresearchgate.net The ability to metabolize these contaminants is not limited to a few specific genera; rather, it is a widespread metabolic capability.
Bacteria:
Many bacterial strains have been isolated and characterized for their ability to degrade toluene and other aromatic hydrocarbons. Pseudomonas species are particularly well-known for their metabolic versatility in degrading a wide range of organic pollutants, including aromatic compounds. nih.govjmb.or.kr For instance, Pseudomonas putida has been shown to effectively degrade 2,4,6-trinitrotoluene (B92697) (TNT), a structurally related nitroaromatic compound. jmb.or.kr The denitrifying bacterium Thauera sp. strain DNT-1 is notable for its ability to degrade toluene under both aerobic and anaerobic conditions, switching between a dioxygenase-mediated pathway and a benzylsuccinate synthase pathway depending on oxygen availability. nih.govresearchgate.net Other bacterial genera involved in aromatic compound degradation include Arthrobacter, Burkholderia, Rhodococcus, and Comamonas. microbiologyresearch.orgfrontiersin.orgmdpi.com
Fungi:
Fungi, particularly white-rot fungi, possess powerful extracellular enzymatic systems capable of degrading complex aromatic polymers like lignin (B12514952). mdpi.com This non-specific enzymatic machinery, which includes lignin peroxidases, manganese peroxidases, and laccases, can also co-metabolically degrade a wide range of persistent organic pollutants, including polycyclic aromatic hydrocarbons (PAHs). tandfonline.comnih.gov Phanerochaete chrysosporium is a well-studied white-rot fungus that can mineralize TNT. nih.gov Other fungal genera such as Aspergillus, Penicillium, and Neurospora also show capabilities in attacking aromatic structures. microbiologyresearch.org
The following table summarizes some of the key microbial strains involved in the degradation of aromatic compounds.
Table 1: Microbial Strains Involved in Aromatic Compound Degradation| Microorganism | Type | Aromatic Compound Degraded | Key Features |
|---|---|---|---|
| Pseudomonas putida | Bacterium | Toluene, TNT | Metabolically versatile, often used in bioremediation studies. jmb.or.kr |
| Thauera sp. DNT-1 | Bacterium | Toluene | Capable of both aerobic and anaerobic degradation. nih.govresearchgate.net |
| Comamonas testosteroni | Bacterium | Aromatic compounds, steroids | Degrades pollutants via ortho and meta cleavage pathways. mdpi.com |
| Arthrobacter sp. YC-RL1 | Bacterium | Naphthalene, Biphenyl, Phenanthrene | Degrades multiple aromatic compounds through various pathways. frontiersin.org |
| Phanerochaete chrysosporium | Fungus | PAHs, TNT | Produces powerful extracellular ligninolytic enzymes. nih.gov |
| Dechloromonas strain RCB | Bacterium | Benzene (B151609), Toluene, Ethylbenzene, Xylene | Utilizes nitrate as an anaerobic electron acceptor. nih.gov |
Enzymatic Biotransformations Relevant to Acetoxy Aromatic Compounds
The breakdown of aromatic compounds is mediated by a suite of specific enzymes. mdpi.com For a compound like this compound, the initial step would likely be the hydrolysis of the ester linkages to remove the acetyl groups, a reaction catalyzed by hydrolases, specifically esterases. This would yield 2,6-dihydroxytoluene. Subsequently, the degradation of the dihydroxytoluene core would proceed through pathways involving oxygenases.
Hydrolases (Esterases): These enzymes catalyze the cleavage of ester bonds, which would be the essential first step in the degradation of this compound. mdpi.com Microbial esterases are widespread and are known to act on a variety of substrates.
Oxygenases: These are crucial for the aerobic degradation of the aromatic ring. scispace.com
Monooxygenases: These enzymes introduce one atom of molecular oxygen into the aromatic ring. scispace.comnih.gov For example, the cytochrome P450 monooxygenase system is known to be involved in the degradation of various hydrocarbons. mdpi.com
Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic substrate, typically forming a cis-dihydrodiol. scispace.comresearchgate.net Rieske non-heme iron oxygenases are a major family of enzymes that initiate the degradation of many aromatic compounds. scispace.com Following the initial dihydroxylation, ring-cleavage dioxygenases (e.g., catechol 1,2-dioxygenase or catechol 2,3-dioxygenase) break open the aromatic ring. researchgate.net
Peroxidases: Found primarily in fungi, enzymes like lignin peroxidase and manganese peroxidase generate highly reactive radicals that can oxidize a broad range of recalcitrant aromatic compounds. tandfonline.comnih.gov
Benzylsuccinate Synthase (BSS): This is the key enzyme for the anaerobic activation of toluene and related compounds, adding fumarate to the methyl group to initiate the degradation cascade. nih.gov
The efficiency of a bioremediation process depends on the kinetic properties of the involved enzymes, including their affinity for the substrate (Kₘ) and their maximum reaction rate (Vₘₐₓ). While specific kinetic data for this compound are not available, studies on enzymes that degrade analogous compounds provide valuable insights.
For example, dioxygenases exhibit varying substrate specificities. researchgate.net Some have a broad substrate range, allowing them to act on a variety of substituted aromatic compounds, while others are highly specific. The kinetic parameters of these enzymes are crucial for predicting degradation rates and for designing effective bioremediation strategies. For instance, the degradation of 2,4,6-trinitrotoluene (TNT) by Buttiauxella sp. S19-1 was found to involve the enzyme protocatechuate 3,4-dioxygenase (P34O), which showed an activity of 2.46 µmol/min·mg. mdpi.com In another study, the addition of supplemental energy sources increased the degradation rate constant for TNT by Pseudomonas putida from 0.068 h⁻¹ to 0.224 h⁻¹. jmb.or.kr
The following table presents hypothetical and example data to illustrate the type of information gathered from enzyme kinetic studies.
Table 2: Example of Enzymatic Kinetic Data for Aromatic Compound Degradation
| Enzyme | Source Organism | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) |
|---|---|---|---|---|
| Catechol 2,3-dioxygenase | Pseudomonas putida | Catechol | 2.5 | 150 |
| Toluene Dioxygenase | Pseudomonas putida | Toluene | 0.5 | 5.8 |
| Protocatechuate 3,4-dioxygenase | Buttiauxella sp. S19-1 | Protocatechuate | N/A | 2.46 mdpi.com |
| Laccase (TVL) | Trametes villosa | Benzo[a]pyrene | N/A | N/A (37.54% removal in 4 days) tandfonline.com |
Advanced Bioremediation Strategies for Environmental Contaminants
To enhance the efficiency and effectiveness of microbial degradation of persistent contaminants, several advanced bioremediation strategies have been developed. numberanalytics.cominnovareacademics.in These approaches aim to overcome limitations of natural attenuation, such as slow degradation rates, unfavorable environmental conditions, or the absence of competent microorganisms. mdpi.comdergipark.org.tr
Bioaugmentation: This strategy involves the introduction of specific, pre-selected microorganisms (either single strains or consortia) with proven degradative capabilities into a contaminated site. innovareacademics.indergipark.org.tr This is particularly useful when the indigenous microbial population lacks the ability to degrade a specific contaminant. mdpi.com
Biostimulation: This approach focuses on stimulating the growth and activity of the native microbial populations that are already capable of degrading the target contaminants. innovareacademics.indergipark.org.tr This is typically achieved by adding nutrients (e.g., nitrogen and phosphorus), electron acceptors (e.g., oxygen), or other growth-limiting substances to the environment. enviro.wikidergipark.org.tr
Genetically Engineered Microorganisms (GEMs): Advances in genetic engineering offer the potential to create microorganisms with enhanced degradative capabilities. numberanalytics.commdpi.com This can involve introducing genes that encode for specific degradative enzymes or modifying existing metabolic pathways to improve efficiency or broaden the substrate range. numberanalytics.com While promising, the release of GEMs into the environment is subject to strict regulatory oversight due to potential ecological risks. numberanalytics.com
Phytoremediation: This technique uses plants to remove, degrade, or contain environmental contaminants. Plants can absorb pollutants and either store them in their tissues or degrade them through their metabolic processes. Furthermore, the root zone (rhizosphere) of plants supports a rich microbial community that can contribute significantly to the degradation of contaminants. mdpi.com
These advanced strategies, often used in combination, provide a powerful toolkit for addressing the challenges posed by environmental contamination with aromatic compounds like this compound. innovareacademics.inmdpi.com
Bioaugmentation and Biostimulation Techniques for Enhanced Remediation
The bioremediation of soil and groundwater contaminated with aromatic compounds can be significantly enhanced through the application of bioaugmentation and biostimulation techniques. e3s-conferences.orggreener-h2020.eu Bioaugmentation involves the introduction of specific, competent microbial strains or consortia into the contaminated environment to improve the degradation capacity. capes.gov.brmedcraveonline.com In contrast, biostimulation focuses on stimulating the metabolic activity of the indigenous microbial populations by adding nutrients and optimizing environmental conditions. greener-h2020.eumedcraveonline.com
Research on aromatic hydrocarbons like toluene, a parent compound to this compound, has demonstrated the effectiveness of these strategies. For instance, a study on toluene-contaminated water showed that a combination of bioaugmentation and biostimulation resulted in a 99.5% removal efficiency, a significant increase compared to the 13.9% removal achieved by natural attenuation alone. e3s-conferences.org The bioaugmentation process often utilizes microbial species with a high capacity for degrading specific hydrocarbons. e3s-conferences.org It's important to note that a single microbial species may not be capable of degrading the variety of compounds often found in contaminated sites, necessitating the use of a consortium of different bacterial species. e3s-conferences.org
The success of bioaugmentation is dependent on several factors, including the ability of the introduced microorganisms to compete with the native microflora and the chemical and physical properties of the soil. capes.gov.br To overcome some of these challenges, strategies such as immobilizing microorganisms on carriers or using activated soil have been developed. capes.gov.br
Biostimulation, on the other hand, aims to remove limiting factors for microbial growth and metabolism. researchgate.net This is often achieved by adding nutrients like nitrogen and phosphorus. e3s-conferences.org For the bioremediation of 5 mg/l of toluene, one study calculated the required addition of 0.000525 g of ammonium (B1175870) chloride (NH₄Cl) and 0.000159 g of potassium dihydrogen phosphate (B84403) (KH₂PO₄). e3s-conferences.org The addition of organic amendments, such as vermicompost, can also serve as a biostimulation strategy by increasing the availability of essential nutrients like phosphorus and potassium and stimulating microbial activity. greener-h2020.eu
The combination of both bioaugmentation and biostimulation has been shown to be a particularly effective approach, accelerating the biodegradation of toluene from contaminated water through an increase in microbial biomass. e3s-conferences.org
Optimization of Environmental Factors for Biodegradation Efficiency
The efficiency of biodegrading aromatic compounds is heavily influenced by various environmental factors. e3s-conferences.orgmiljodirektoratet.no Optimizing these parameters is crucial for creating an effective biological treatment system. The key factors that affect biodegradation include temperature, pH, oxygen availability, and the presence of inorganic nutrients. e3s-conferences.orgfrontiersin.org
The rate of biodegradation is often proportional to the initial concentration of the contaminant, up to a certain point. nih.gov For toluene, degradation rates were found to increase with concentrations up to 200 micrograms per gram of soil; beyond this level, the toxicity of the hydrocarbon inhibited microbial activity. nih.gov
Key Environmental Factors for Biodegradation of Toluene
| Factor | Optimal Condition/Effect | Source |
| pH | Near neutral (6.5-7.8) is generally desirable for the highest biodegradation rates. | ijcmas.com |
| Temperature | Higher temperatures often lead to faster biological processes, but the optimal temperature depends on the specific microbial community. | miljodirektoratet.no |
| Oxygen | The presence of dissolved oxygen is critical for aerobic degradation pathways. enviro.wiki The complete degradation of 1 mg/L of BTEX compounds requires approximately 3.1 mg/L of dissolved oxygen. enviro.wiki | |
| Nutrients | A lack of inorganic nutrients, particularly nitrogen, can prevent the complete degradation of aromatic compounds. nih.gov The addition of nitrogen and phosphorus is a common biostimulation strategy. e3s-conferences.org | |
| Moisture Content | Water availability can be a limiting factor for biodegradation in soil, especially at very low water content. nih.gov Soil moisture content between 25% and 85% can sustain in situ microbial activities for the degradation of some nitro-aromatic compounds. bme.hu |
The interplay of these factors is complex. For example, an increase in soil water content can lead to anaerobic conditions by decreasing the redox potential, which in turn can increase the biodegradation rate of certain explosives. bme.hu The chemical structure of the pollutant itself also plays a role, affecting its bioavailability and potential toxicity to microorganisms. miljodirektoratet.no Therefore, a successful bioremediation strategy requires a comprehensive understanding and delineation of the specific environmental characteristics of the contaminated site. nih.gov
Historical Development and Future Perspectives of 2,6 Diacetoxytoluene Research
Evolution of Synthetic Strategies for Substituted Toluenes and Aromatic Esters
The synthesis of specifically substituted aromatic compounds like 2,6-diacetoxytoluene is deeply rooted in the broader history of organic chemistry, particularly in the development of methods for functionalizing aromatic rings and creating ester linkages. The evolution of these strategies reflects a continuous drive towards greater efficiency, selectivity, and milder reaction conditions.
Historically, the preparation of aromatic esters relied heavily on the direct esterification of a carboxylic acid and a phenol, a method established by Emil Fischer. This approach, while fundamental, often requires harsh conditions and an acid catalyst, such as concentrated sulfuric acid, and its equilibrium nature can limit yields. chemguide.co.uk For phenols, the reaction with carboxylic acids is often too slow to be practical for preparative purposes. chemguide.co.uk
To overcome these limitations, more reactive carboxylic acid derivatives were employed. The use of acyl chlorides and acid anhydrides provides a more vigorous and often irreversible reaction with phenols to form aromatic esters. These reactions are generally faster than direct esterification and proceed under milder conditions. chemguide.co.uk A specific example leading to a diacetoxytoluene derivative involves the dienone-phenol rearrangement of 2-methyl-o-quinol acetate (B1210297) in the presence of acetic anhydride (B1165640) and an acid catalyst, which yields 85% of this compound. dss.go.th
The synthesis of substituted toluenes has also seen significant evolution. Early methods focused on electrophilic aromatic substitution, where the position of the incoming substituent is directed by the groups already present on the ring. The methyl group of toluene (B28343) is an ortho-, para-director. However, introducing multiple substituents with precise regiochemistry, as in 2,6-disubstituted toluenes, requires careful strategic planning, often involving multiple steps of substitution, protection, and functional group interconversion.
Modern synthetic methods have introduced more sophisticated tools. Transition-metal catalyzed cross-coupling reactions, for instance, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in aromatic systems. While not directly forming the ester, these methods are crucial for constructing the substituted aromatic core prior to esterification. Furthermore, recent advancements focus on green chemistry principles, such as the use of biocatalysts (enzymes) or developing photocatalyst- and transition-metal-free methods for esterification under visible-light irradiation. numberanalytics.comacs.org The oxidative esterification of aldehydes, which are readily available, presents an alternative route to O-aryl esters. acs.orgresearchgate.net
The reactivity of substituted toluenes is also a key aspect of their synthetic utility. For example, the bromination of dialkoxytoluenes is highly dependent on the nature of the alkoxy groups. A study on the bromination of 3,5-diacetoxytoluene with N-bromosuccinimide (NBS) resulted in substitution on the benzylic methyl group, yielding 3,5-diacetoxy-benzyl bromide. sioc-journal.cn This contrasts with 3,5-dimethoxytoluene (B1218936), where bromination occurs on the aromatic ring. sioc-journal.cn This difference is attributed to the electron-withdrawing nature of the acetoxy groups, which deactivates the ring towards electrophilic attack and favors radical substitution on the side chain. sioc-journal.cn These findings are critical for planning the selective functionalization of compounds like this compound.
| Method | Reactants | Conditions | Relevance to Aromatic Esters |
| Fischer-Speier Esterification | Carboxylic Acid + Phenol | Acid Catalyst, Heat | Foundational method, but slow and reversible for phenols. chemguide.co.uk |
| Acylation with Acyl Chlorides | Acyl Chloride + Phenol | Often in the presence of a base | Highly efficient and works for both alcohols and phenols. numberanalytics.com |
| Acylation with Acid Anhydrides | Acid Anhydride + Phenol | Slower than with acyl chlorides, often requires warming | A common and effective method for creating acetate esters. chemguide.co.uk |
| Dienone-Phenol Rearrangement | o-Quinol Acetate | Acetic Anhydride, Acid Catalyst | A specific rearrangement that can yield diacetoxytoluene derivatives. dss.go.th |
| Visible-Light-Induced Esterification | Aldehyde + Phenol | Visible Light, No extra photocatalyst | An emerging green chemistry approach. acs.org |
Emerging Research Areas and Unexplored Facets of this compound Chemistry
While this compound itself is not a widely studied compound, its structure as a substituted aromatic ester places it at the intersection of several emerging research fields. Future investigations could explore its potential in materials science, medicinal chemistry, and as a synthetic intermediate.
One potential area of research is its application as a building block in the synthesis of more complex molecules. The acetoxy groups can be hydrolyzed to yield 2,6-dihydroxytoluene (2-methylresorcinol), a versatile precursor for various compounds. The differential reactivity of the two hydroxyl groups and the methyl group could be exploited to create a range of selectively functionalized derivatives. These derivatives could be valuable in the development of new polymers, resins, or specialty chemicals.
In the realm of materials science, aromatic esters are used in the production of polymers with unique properties. numberanalytics.com The rigid aromatic core of this compound could be incorporated into polyester (B1180765) chains to enhance thermal stability and mechanical strength. Research could focus on copolymerizing its diol precursor with various dicarboxylic acids to create novel materials with tailored characteristics.
From a medicinal chemistry perspective, many natural and synthetic compounds containing substituted phenolic and catecholic structures exhibit significant biological activity. Hydrolysis of this compound would yield 2-methylresorcinol (B147228), a structure found in some natural products. The parent compound, this compound, could be investigated as a pro-drug, designed to release the active diol form upon in-vivo enzymatic hydrolysis. The acetoxy groups increase lipophilicity, which might enhance absorption and distribution, a common strategy in drug design.
Unexplored facets of its chemistry include its behavior in advanced synthetic transformations. For instance, the application of C-H activation methodologies to selectively functionalize the aromatic ring at the remaining positions (C3, C4, C5) or the methyl group could open up new avenues for creating a library of derivatives. The interplay between the directing effects of the two acetoxy groups and the methyl group in such reactions would be a subject of fundamental academic interest.
Integration of Predictive Modeling and Automation in Future Chemical Research on Aromatic Compounds
The future of chemical research, including the study of aromatic compounds like this compound, will be heavily influenced by the integration of computational tools and laboratory automation. These technologies promise to accelerate the pace of discovery, from designing synthetic routes to predicting molecular properties and optimizing reactions.
Predictive Modeling: Predictive models, particularly those based on machine learning (ML) and quantitative structure-activity/property relationships (QSAR/QSPR), are becoming indispensable. researchgate.net For a compound like this compound and its potential derivatives, these models can offer valuable insights without the need for extensive, time-consuming laboratory work.
Property Prediction: ML models can predict a wide range of physicochemical properties, such as solubility, boiling point, and partition coefficients. They can also be trained to predict biological activities, such as toxicity or bioavailability, based on molecular descriptors. nih.govmdpi.com For instance, a model could be developed to predict the mutagenicity of a series of substituted diacetoxytoluenes, guiding the synthesis towards safer compounds. acs.org
Reactivity and Site Selectivity: Computational models are being developed to predict the site of functionalization in complex aromatic molecules. nih.gov By calculating parameters like electron density, these models can forecast the most likely position for electrophilic or radical attack, aiding in the design of selective C-H functionalization reactions. nih.gov This would be invaluable for planning the further derivatization of the this compound scaffold.
| Modeling Technique | Application in Aromatic Compound Research | Potential for this compound |
| QSAR/QSPR | Predicts biological activity or physical properties from molecular structure. researchgate.net | Forecasting the potential toxicity or bioavailability of novel derivatives. mdpi.com |
| Machine Learning (e.g., GBRT, RF) | Develops complex, non-linear models for predicting properties and reaction outcomes. mdpi.com | Predicting solubility, membrane permeability, or performance as a polymer precursor. |
| Density Functional Theory (DFT) | Calculates electronic structure to predict reactivity and spectral properties. | Determining the most reactive sites for C-H activation or other functionalizations. acs.org |
Automation in Synthesis: The automation of chemical synthesis is transforming the way chemists work, moving from manual, batch-wise processes to automated, continuous-flow systems. wikipedia.orgrsc.org These platforms integrate robotic handling of reagents with software-controlled reaction execution and analysis.
High-Throughput Experimentation: Automated systems can perform numerous reactions in parallel, allowing for the rapid screening of different catalysts, solvents, and temperature conditions. wikipedia.org This would dramatically accelerate the optimization of the synthesis of this compound or the exploration of its subsequent reactions.
Digitized Synthesis and Reproducibility: Automated platforms allow synthetic procedures to be stored as digital recipes. rsc.org This enhances reproducibility, as the machine can execute the exact same procedure repeatedly, removing the variability of human error. mit.edusigmaaldrich.com An optimized, digitized protocol for synthesizing a library of this compound analogues could be shared and implemented in other labs with compatible equipment.
AI-Driven Route Planning: More advanced systems are beginning to couple automated synthesis with artificial intelligence (AI) for retrosynthetic analysis. rsc.orgacm.org An AI could propose multiple synthetic routes to a target derivative of this compound, and the automated platform could then test these routes experimentally to find the most efficient one.
The integration of these predictive and automated technologies will create a closed-loop research cycle: an AI designs a molecule and its synthesis, an automated system executes the synthesis and tests the properties, and the results are fed back into the AI to refine the next iteration. This approach will undoubtedly uncover new facets of the chemistry of aromatic compounds like this compound.
Q & A
Q. What experimental designs can elucidate the regioselectivity of this compound in Friedel-Crafts alkylation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
